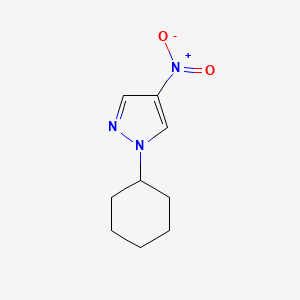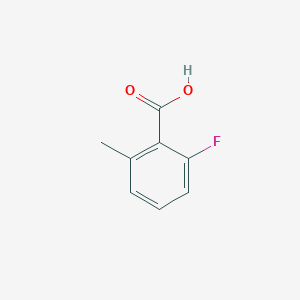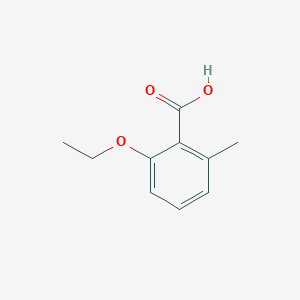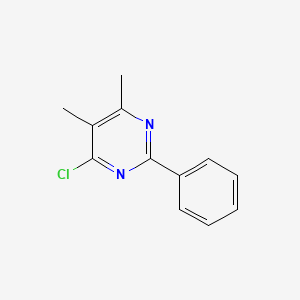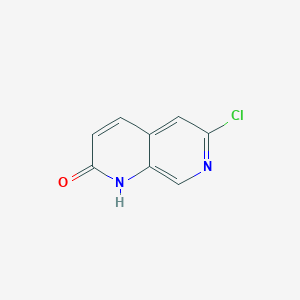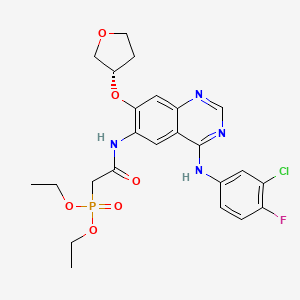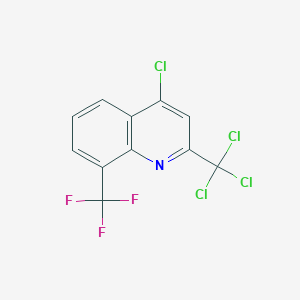
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. This information can be found in chemical databases or scientific literature .
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to produce it. This information is typically found in the methods section of scientific papers .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. These can be determined experimentally or predicted using computational methods .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Anticancer Potential : 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole serves as an important intermediate in synthesizing biologically active compounds. Derivatives of this compound have shown potential biological activities, particularly in cancer therapy, due to their selective inhibition of tumor cell proliferation (Liu, Xu, & Xiong, 2017).
Antimicrobial and Anticancer Agents : Derivatives of this compound have been studied for their in vitro antibacterial, antifungal, and anticancer activities. Certain derivatives exhibited higher anticancer activity compared to standard drugs and also demonstrated good antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antifungal Applications : A specific compound, SYP-3343, which includes a 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole moiety, was identified as a novel fungicide with broad-spectrum activity and high effectiveness against fungi (Liu et al., 2011).
Structural Analysis and Characterization
Crystallographic Studies : Structural analysis through crystallography has been conducted on derivatives of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole. These studies aid in understanding molecular conformations and intermolecular interactions critical for their biological functions (Kumarasinghe et al., 2009).
Hirshfeld Surface Analysis : The Hirshfeld surface analysis technique has been utilized to explore the crystal structure and quantify supramolecular interactions in derivatives of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole. This analysis highlights the importance of specific interactions in the crystal packing of these compounds (Aydın et al., 2021).
Computational Studies
Computational Drug Design : Computational design and structure-activity relationship studies have been conducted on derivatives of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole. These studies aid in optimizing the inhibition of protein kinases and understanding the broader functions and mechanisms of potential drugs (Singh et al., 2009).
Molecular Docking Analysis : Molecular docking studies have been performed to predict the interaction of these compounds with biological targets, thereby proposing their potential efficacy as antimicrobial and anticancer agents (Thomas et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUGSJQNCXAWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591673 | |
| Record name | 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27301-77-5 | |
| Record name | 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

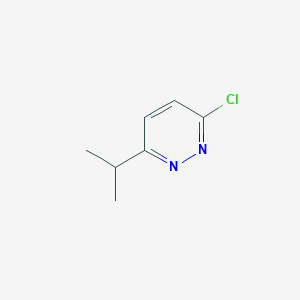
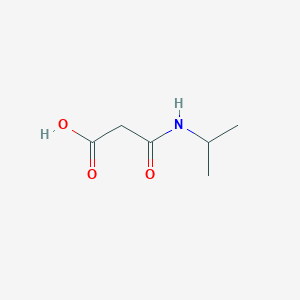
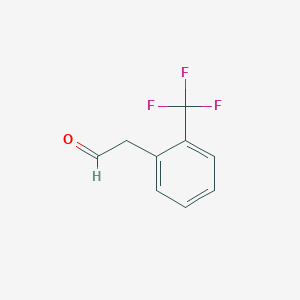
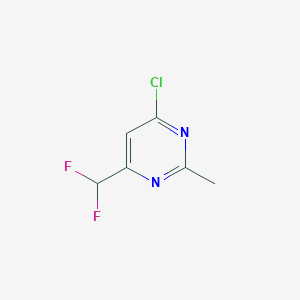
![1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1356701.png)


